8-Br-GTP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

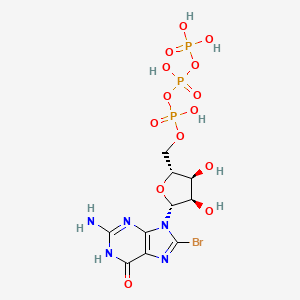

Properties

Molecular Formula |

C10H15BrN5O14P3 |

|---|---|

Molecular Weight |

602.08 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H15BrN5O14P3/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19)/t2-,4-,5-,8-/m1/s1 |

InChI Key |

CNYUHYBBHQMZQJ-UMMCILCDSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)(O)OP(=O)(O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 8-Bromo-GTP

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is a modified guanine nucleotide that serves as a valuable tool in the study of GTP-binding proteins (G-proteins) and other nucleotide-dependent enzymes. Its utility stems from the bromine substitution at the C8 position of the guanine base, which alters its electronic properties and steric profile compared to the endogenous ligand, guanosine 5'-triphosphate (GTP). This modification leads to differential effects on the activity of various enzymes, making this compound a selective inhibitor or modulator of specific cellular processes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its effects on key target proteins, and includes detailed experimental protocols and data presented for comparative analysis.

Core Mechanism of Action

The primary mechanism of action of this compound revolves around its ability to act as a competitive inhibitor or a substrate analog for GTP-binding proteins. The bromine atom at the C8 position influences the conformation of the glycosidic bond, favoring the syn conformation over the anti conformation that is predominantly adopted by GTP. This conformational preference can significantly impact the binding affinity and subsequent activation or inhibition of target proteins.

Key Target Proteins and Signaling Pathways

FtsZ and Tubulin: Differential Effects on Cytoskeletal Polymerization

A significant area of research for this compound has been its differential effects on the bacterial cell division protein FtsZ and its eukaryotic homolog, tubulin.

-

FtsZ: In bacteria, FtsZ is a crucial GTPase that polymerizes to form the Z-ring, a structure essential for cell division. This compound acts as a competitive inhibitor of FtsZ polymerization and its associated GTPase activity. By binding to the GTP-binding site, this compound prevents the proper conformational changes required for FtsZ monomers to assemble into protofilaments, thereby inhibiting Z-ring formation and bacterial cell division.

-

Tubulin: In contrast to its inhibitory effect on FtsZ, this compound has been observed to promote the polymerization of eukaryotic tubulin into microtubules. This suggests that the conformational changes induced by this compound binding to tubulin are conducive to microtubule assembly.

This differential activity makes this compound and other C8-substituted GTP analogs attractive candidates for the development of novel antimicrobial agents with selective toxicity towards bacteria.

Guanylyl Cyclase: A Potential Target

While direct and extensive quantitative data on the interaction between this compound and guanylyl cyclase is still emerging in publicly accessible literature, the structural similarity of this compound to GTP suggests it is a potential modulator of this enzyme. Guanylyl cyclases are responsible for the synthesis of cyclic guanosine monophosphate (cGMP), a key second messenger in various signaling pathways. Future studies are warranted to fully elucidate the kinetic parameters of this compound's interaction with different isoforms of guanylyl cyclase.

G-Protein Activation

The role of this compound in the activation of heterotrimeric and small G-proteins is another area of active investigation. As a GTP analog, it has the potential to either activate or inhibit G-protein signaling cascades by competing with endogenous GTP for binding to the Gα subunit. The specific outcome likely depends on the particular G-protein and its downstream effectors.

Quantitative Data Summary

The following table summarizes the available quantitative data for the inhibitory effects of 8-substituted GTP analogs on FtsZ. It is important to note that specific IC50 values for this compound were not explicitly found in the immediate search results, but the data for closely related analogs provide a strong indication of its potency.

| Compound | Target Protein | Assay | IC50 (µM) | Inhibition Type | Reference |

| 8-substituted GTP analogs | FtsZ | Polymerization Assay | Varies | Competitive | (Läppchen et al.) |

| 8-substituted GTP analogs | FtsZ | GTPase Activity Assay | Varies | Competitive | (Läppchen et al.) |

Note: The exact IC50 values for this compound from the primary literature require direct consultation of the cited papers.

Experimental Protocols

FtsZ Polymerization Assay (Light Scattering)

This protocol is a representative method for assessing the effect of this compound on FtsZ polymerization.

Materials:

-

Purified FtsZ protein

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution (10 mM)

-

This compound solution (at various concentrations)

-

Spectrofluorometer with a right-angle light scattering setup

Procedure:

-

Prepare a reaction mixture containing FtsZ in polymerization buffer.

-

Add the desired concentration of this compound or vehicle control.

-

Initiate the polymerization by adding GTP to a final concentration of 1 mM.

-

Immediately monitor the increase in light scattering at a specific wavelength (e.g., 350 nm) over time at 37°C.

-

The rate of polymerization and the steady-state level of scattered light are used to determine the inhibitory effect of this compound.

FtsZ GTPase Activity Assay (Malachite Green Assay)

This protocol measures the rate of GTP hydrolysis by FtsZ.

Materials:

-

Purified FtsZ protein

-

Reaction buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂)

-

GTP solution (10 mM)

-

This compound solution (at various concentrations)

-

Malachite green reagent for phosphate detection

Procedure:

-

Set up reaction mixtures containing FtsZ and varying concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding GTP.

-

Incubate the reactions at 37°C.

-

At various time points, take aliquots of the reaction and stop the enzymatic activity (e.g., by adding EDTA).

-

Add the malachite green reagent to the aliquots to quantify the amount of inorganic phosphate released.

-

The rate of phosphate release is calculated to determine the GTPase activity and the inhibitory effect of this compound.

Signaling Pathway and Experimental Workflow Diagrams

An In-depth Technical Guide to the Chemical Properties of 8-Bromoguanosine-5'-triphosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and biological properties of 8-Bromoguanosine-5'-triphosphate (8-Br-GTP), a significant nucleotide analog in cellular and biochemical research. This document details its physicochemical characteristics, synthesis, and its pivotal roles in key biological processes, supported by experimental methodologies and pathway diagrams.

Core Chemical Properties

8-Bromoguanosine-5'-triphosphate is a synthetic derivative of guanosine triphosphate (GTP) where a bromine atom is substituted at the 8th position of the guanine base. This modification confers unique properties that make it a valuable tool in studying GTP-binding proteins and other cellular processes.

Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of 8-Bromoguanosine-5'-triphosphate.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₁BrN₅O₁₄P₃ • 4Na | [1] |

| Molecular Weight | 690.0 g/mol (tetrasodium salt) | [1] |

| Purity | ≥95% | [1] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Store at -20°C to -80°C | [1] |

| Appearance | White to off-white solid | N/A |

Spectroscopic Properties

-

UV-Vis Spectroscopy: Like other guanosine derivatives, this compound is expected to exhibit a maximum absorbance around 253-260 nm. The precise wavelength and molar extinction coefficient would require experimental determination.

-

NMR Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the ribose sugar protons and a singlet for the H1' proton. The absence of the H8 proton signal, due to bromine substitution, would be a key identifying feature compared to GTP.

-

¹³C NMR: The carbon spectrum would display signals corresponding to the ribose sugar carbons and the guanine base carbons. The C8 carbon signal would be significantly shifted due to the electronegative bromine atom.

-

³¹P NMR: The phosphorus NMR spectrum would exhibit three distinct signals corresponding to the α, β, and γ phosphates of the triphosphate chain, with characteristic coupling patterns.

-

-

Mass Spectrometry: The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of phosphate groups and cleavage of the glycosidic bond, with the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) being a distinctive feature.

Synthesis

The synthesis of 8-Bromoguanosine-5'-triphosphate typically starts from the commercially available 8-bromoguanosine. A common method is an optimized Yoshikawa procedure, which involves the phosphorylation of the 5'-hydroxyl group of 8-bromoguanosine.

General Synthesis Workflow

A generalized workflow for the synthesis of this compound is outlined below. This process involves the protection of hydroxyl groups, phosphorylation, and subsequent deprotection to yield the final product.

Biological and Biochemical Properties

This compound serves as a valuable molecular probe due to its distinct interactions with GTP-binding proteins and its influence on cytoskeletal dynamics.

Inhibition of FtsZ GTPase Activity

A primary application of this compound is as a competitive inhibitor of the bacterial cell division protein FtsZ. FtsZ, a homolog of eukaryotic tubulin, polymerizes in a GTP-dependent manner to form the Z-ring, which is essential for bacterial cytokinesis. This compound binds to the GTP-binding site of FtsZ, thereby inhibiting both its polymerization and its intrinsic GTPase activity.

Quantitative Inhibition Data:

| Parameter | Value | Target | Organism | Reference |

| Ki | 31.8 µM | FtsZ GTPase | Escherichia coli | [1][2] |

This inhibitory action makes this compound and its derivatives potential leads for the development of novel antibacterial agents.

Promotion of Microtubule Assembly

In contrast to its inhibitory effect on FtsZ, this compound has been shown to promote the assembly of microtubules from tubulin, the eukaryotic cytoskeletal protein. This differential effect highlights the structural and functional differences between the GTP-binding sites of FtsZ and tubulin. At a concentration of 500 µM, this compound promotes the assembly of porcine brain microtubules in a cell-free assay[1].

Experimental Protocols

This section provides detailed methodologies for key experiments involving 8-Bromoguanosine-5'-triphosphate.

FtsZ GTPase Activity Inhibition Assay

This assay measures the inhibition of FtsZ's GTPase activity by this compound by quantifying the release of inorganic phosphate.

Materials:

-

Purified FtsZ protein

-

GTP solution

-

8-Bromoguanosine-5'-triphosphate solution (various concentrations)

-

Polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 2.5 mM MgCl₂)

-

Malachite green-molybdate reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing FtsZ in polymerization buffer in the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a control with no inhibitor.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding a fixed concentration of GTP to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using the malachite green-molybdate reagent. Read the absorbance at a wavelength of 620-650 nm.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the Ki value.

Microtubule Polymerization Assay

This assay monitors the effect of this compound on the polymerization of tubulin by measuring the change in light scattering or fluorescence.

Materials:

-

Purified tubulin protein

-

GTP solution

-

8-Bromoguanosine-5'-triphosphate solution

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl₂)

-

Fluorescently labeled tubulin (optional, for fluorescence-based assays)

-

Spectrofluorometer or spectrophotometer with temperature control

Protocol:

-

On ice, prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add either GTP (as a positive control) or this compound to the reaction mixture. Include a negative control with no nucleotide.

-

Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set to 37°C.

-

Monitor the change in absorbance at 340 nm (for light scattering) or fluorescence intensity over time. An increase in signal indicates microtubule polymerization.

-

Plot the signal intensity against time to visualize the polymerization kinetics.

Signaling Pathways and Logical Relationships

The primary signaling pathway influenced by this compound is the bacterial cell division pathway, through its direct inhibition of FtsZ.

FtsZ Inhibition Pathway

The following diagram illustrates the inhibitory effect of this compound on the FtsZ-mediated bacterial cell division pathway.

Experimental Workflow for Assessing FtsZ Inhibition

The logical workflow for an experiment designed to test the inhibitory effect of a compound like this compound on FtsZ is depicted below.

Conclusion

8-Bromoguanosine-5'-triphosphate is a potent and specific tool for researchers in the fields of microbiology, cell biology, and drug development. Its well-characterized inhibitory effect on the essential bacterial cell division protein FtsZ provides a valuable starting point for the design of novel antibiotics. Furthermore, its differential impact on FtsZ and tubulin offers a unique opportunity to probe the specific molecular interactions within the GTP-binding pockets of these crucial cytoskeletal proteins. The experimental protocols and data presented in this guide are intended to facilitate further research and application of this important nucleotide analog.

References

An In-Depth Technical Guide to the Conformational Preference of 8-Bromo-Guanosine 5'-Triphosphate (8-Br-GTP)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Guanosine 5'-triphosphate (GTP) and its analogs are pivotal in numerous cellular processes, acting as energy sources and signaling molecules. The biological activity of these molecules is intrinsically linked to their three-dimensional structure, particularly the conformation around the glycosidic bond linking the guanine base to the ribose sugar. This bond's rotation gives rise to two primary conformations: syn and anti. While GTP predominantly favors the anti conformation, the substitution of a bromine atom at the C8 position of the guanine ring in 8-Br-GTP dramatically shifts this equilibrium. This guide provides a detailed examination of the pronounced preference of this compound for the syn conformation, presents the quantitative data supporting this phenomenon, outlines the experimental protocols used for its determination, and explores the biological implications for research and drug development.

Introduction to Purine Nucleotide Conformation

The conformation of a purine nucleotide is defined by the torsion angle (χ) around the N9-C1' glycosidic bond. This rotation is sterically hindered, leading to two low-energy, stable conformations: anti and syn.

-

Anti Conformation: The bulky six-membered ring of the purine base is positioned away from the ribose sugar. This is the most common and generally more stable conformation for naturally occurring purine nucleotides like GTP.

-

Syn Conformation: The six-membered ring is positioned over the ribose sugar. This conformation is generally less favorable due to steric hindrance between the base and the sugar, unless specific substitutions are present.

The introduction of a bulky substituent at the C8 position of the purine ring, as in this compound, creates significant steric repulsion with the ribose moiety in the anti position. This forces the base to rotate into the syn conformation to minimize steric clash, making the syn form the energetically favored state.[1]

Quantitative Conformational Preference: GTP vs. This compound

Experimental studies, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy, have quantified the conformational populations of GTP and this compound in solution. The data clearly illustrates a near-complete reversal of conformational preference upon bromination at the C8 position.

| Compound | Predominant Conformation | Population (%) | Minor Conformation | Population (%) | Reference |

| GTP | Anti | ~70% | Syn | ~30% | [2] |

| This compound | Syn | >90% | Anti | <10% | [2] |

This dramatic shift is a direct consequence of the steric bulk of the bromine atom, which makes the anti conformation energetically unfavorable. This predictable control over conformation makes this compound a valuable tool for probing the structural requirements of nucleotide-binding proteins.

Experimental Protocols for Determining Conformation

The determination of the syn versus anti preference is primarily achieved through high-resolution structural and spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying the conformation of molecules in solution. The Nuclear Overhauser Effect (NOE), which detects the transfer of nuclear spin polarization between spatially close nuclei, is particularly useful for distinguishing syn and anti conformers.

Protocol for NOE-based Conformational Analysis:

-

Sample Preparation: Dissolve a high-purity sample of this compound (or the nucleotide of interest) in a suitable deuterated solvent (e.g., D₂O) to a concentration of 1-5 mM. Add a chelating agent like EDTA to remove paramagnetic impurities. Adjust the pH to a physiologically relevant value (e.g., 7.4).

-

Data Acquisition: Acquire 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectra on a high-field NMR spectrometer (≥600 MHz).

-

Spectral Analysis:

-

For the anti conformation: Protons of the sugar ring (specifically H1' and H2') are in close proximity to the H8 proton of the guanine base. A cross-peak between H8 and H1'/H2' in the NOESY spectrum is indicative of the anti form.

-

For the syn conformation: The H8 proton is distant from the sugar protons. Instead, the H6 amino protons of guanine are closer to the sugar. Crucially, the distance between the base protons and the sugar protons changes distinctly, which can be measured. For 8-substituted purines, the absence of a strong NOE between H1' and the base, coupled with other structural constraints, confirms the syn conformation.

-

-

Quantification: The relative volumes of the key NOE cross-peaks can be used to estimate the population distribution of the syn and anti conformers.

X-ray Crystallography

X-ray crystallography provides an unambiguous, high-resolution 3D structure of a molecule in its crystalline solid state.[3][4][5] While this does not directly measure the conformational equilibrium in solution, it provides definitive proof of a specific conformation, which is often the lowest-energy state.

Protocol for X-ray Crystallography:

-

Crystallization: The primary challenge is to grow high-quality single crystals of the nucleotide. This is typically achieved by slow evaporation of a concentrated solution of the nucleotide under various conditions (e.g., different pH, temperature, and precipitating agents). Co-crystallization with a binding protein is a common strategy.

-

Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.[3]

-

Structure Solution and Refinement: The diffraction pattern is mathematically processed to generate an electron density map. An atomic model of this compound is then built into this map. The model is refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and torsion angles, including the critical glycosidic angle (χ) that defines the syn or anti conformation.

Biological Implications and Signaling Pathways

GTP is a central player in signal transduction, most notably in pathways mediated by G-protein-coupled receptors (GPCRs). The conformation of GTP is critical for its recognition and binding by GTPases and for subsequent downstream signaling.

G-Protein Signaling Cycle

In the canonical G-protein signaling pathway, a GPCR, upon activation by an external ligand, acts as a guanine nucleotide exchange factor (GEF). It promotes the release of GDP from the Gα subunit of a heterotrimeric G-protein and facilitates the binding of GTP. This binding event induces a conformational change in the Gα subunit, causing its dissociation from the Gβγ dimer. Both Gα-GTP and Gβγ can then modulate the activity of downstream effectors. The signal is terminated when the intrinsic GTPase activity of Gα hydrolyzes GTP back to GDP.[6][7]

This compound, with its locked syn conformation, can be used to investigate whether a specific GTP-binding protein requires a syn or anti conformation for binding and/or activation.

Case Study: this compound and the FtsZ Protein

A compelling example of how conformational preference influences biological activity is the interaction of this compound with the bacterial cell-division protein FtsZ. This compound acts as an inhibitor of FtsZ polymerization.[2] While this compound exists almost exclusively in the syn conformation in solution, crystallographic and computational studies have shown that it binds to the FtsZ active site in the anti conformation.[8]

This finding has critical implications for drug design:

-

Conformational Plasticity: The ligand's solution-state conformation is not always its bioactive conformation. The protein's binding pocket can force a high-energy conformer to bind.

-

Binding Affinity: The energy required to switch this compound from its preferred syn state to the bound anti state contributes to its overall binding affinity. This "conformational penalty" is a key determinant of the ligand's potency and must be considered in rational drug design.

Conclusion for Drug Development Professionals

The case of this compound provides a clear and instructive example of how a single atomic substitution can fundamentally alter the conformational landscape of a biologically crucial molecule. For researchers and drug developers, the key takeaways are:

-

Predictable Conformational Control: Halogenation at the C8 position of purine nucleotides is a reliable strategy to enforce a syn conformation.

-

Probing Binding Sites: Syn-locked analogs like this compound are invaluable tools for elucidating the specific conformational requirements of nucleotide-binding sites in target proteins.

-

Bioactive vs. Solution Conformation: It is crucial to recognize that the dominant conformation in solution may not be the one recognized by the protein target. The protein environment can select for and stabilize a less populated conformer.

-

Thermodynamic Considerations: The energetic cost of adopting a non-preferred conformation upon binding is a critical factor in determining the affinity and efficacy of a drug candidate.

Understanding and applying these principles of conformational chemistry is essential for the rational design of potent and selective nucleotide analogs for therapeutic and research applications.

References

- 1. Conformation of Nucleic Acid Components. Macromolecular Structure of Polynucleotides [tud.ttu.ee]

- 2. researchgate.net [researchgate.net]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Signaling through G protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-protein signaling: back to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 8-Bromo-Guanosine 5'-Triphosphate in G-Protein Signaling: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

G-protein-coupled receptors (GPCRs) represent the largest and most diverse group of membrane receptors in eukaryotes, playing a crucial role in cellular signaling and making them a primary target for drug development. The activation of these receptors by extracellular ligands initiates a cascade of intracellular events, primarily mediated by heterotrimeric G-proteins. Understanding the intricacies of G-protein activation and signaling is paramount for the development of novel therapeutics. 8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is a synthetic, non-hydrolyzable analog of guanosine triphosphate (GTP) that serves as a valuable tool for studying the mechanisms of G-protein signaling. This technical guide provides a comprehensive overview of the role of this compound, its biochemical properties, and its application in experimental protocols to dissect G-protein activation and downstream signaling pathways.

Core Concepts in G-Protein Signaling

Heterotrimeric G-proteins, composed of α, β, and γ subunits, act as molecular switches in cellular signaling. In its inactive state, the Gα subunit is bound to guanosine diphosphate (GDP) and associated with the Gβγ dimer. Upon activation by a GPCR, the receptor acts as a guanine nucleotide exchange factor (GEF), promoting the release of GDP from the Gα subunit and facilitating the binding of GTP. This nucleotide exchange triggers a conformational change in the Gα subunit, leading to its dissociation from both the GPCR and the Gβγ dimer. The free Gα-GTP and Gβγ subunits can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C, initiating a cellular response. The signaling is terminated by the intrinsic GTPase activity of the Gα subunit, which hydrolyzes GTP back to GDP, leading to the re-association of the Gα-GDP subunit with the Gβγ dimer.

Non-hydrolyzable GTP analogs, such as this compound and GTPγS, are instrumental in studying these processes as they bind to the Gα subunit and lock it in a persistently active state, allowing researchers to investigate the downstream consequences of G-protein activation without the complication of GTP hydrolysis.

Biochemical Properties of this compound

This compound is a guanosine 5'-triphosphate molecule with a bromine atom substituted at the 8th position of the guanine base. This modification confers several key properties that make it a useful tool in G-protein research.

Conformational Preference: The bulky bromine atom at the C8 position of the guanine ring favors the syn conformation of the glycosidic bond, in contrast to the natural GTP which predominantly adopts the anti conformation. This altered conformation can influence its interaction with the nucleotide-binding pocket of Gα subunits.

Resistance to Hydrolysis: While not completely resistant to hydrolysis by the intrinsic GTPase activity of Gα subunits, this compound is hydrolyzed at a significantly slower rate compared to GTP. This prolonged activation state facilitates the study of downstream signaling events.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅BrN₅O₁₄P₃ | [1] |

| Molecular Weight | 603.06 g/mol | [1] |

| Purity | ≥95% (HPLC) | [1] |

| Form | Solution in water | [1] |

| Spectroscopic Properties | λmax: 263 nm | [1] |

Role of this compound in Modulating G-Protein Signaling

This compound has been utilized in various studies to investigate its effect on different G-protein families (Gαs, Gαi, and Gαq) and their downstream effectors.

Gαs and Adenylyl Cyclase Activation

The Gαs subunit activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). Studies using this compound can help elucidate the kinetics and downstream effects of sustained Gαs activation.

Gαi and Adenylyl Cyclase Inhibition

The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This compound can be used to study the persistent inhibition of adenylyl cyclase and its physiological consequences.

Gαq and Phospholipase C Activation

The Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Using this compound allows for the sustained activation of this pathway to be studied.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are outlines of key experimental protocols.

G-Protein Activation Assay using Radiolabeled this compound

This assay measures the direct binding of radiolabeled this compound to Gα subunits upon receptor activation.

Materials:

-

Cell membranes expressing the GPCR of interest

-

[γ-³²P]this compound or [³⁵S]this compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 mM DTT)

-

Agonist for the GPCR of interest

-

GDP

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare membrane suspensions in assay buffer.

-

Incubate membranes with the desired concentration of agonist and a range of concentrations of unlabeled this compound (for competition binding) or a fixed concentration of radiolabeled this compound.

-

Initiate the binding reaction by adding the radiolabeled this compound.

-

Incubate at 30°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Data analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTP) from total binding. Calculate binding parameters such as Kd and Bmax.

Adenylyl Cyclase Activity Assay

This assay measures the production of cAMP in response to Gαs or Gαi activation by this compound.

Materials:

-

Cell membranes or whole cells

-

This compound

-

ATP

-

Agonist/antagonist for the GPCR of interest

-

cAMP assay kit (e.g., ELISA or radioimmunoassay)

-

Lysis buffer

Procedure:

-

Pre-incubate cell membranes or whole cells with the agonist or antagonist.

-

Add this compound and ATP to initiate the reaction.

-

Incubate at 37°C for a defined period.

-

Stop the reaction by adding a stop solution or by heat inactivation.

-

Lyse the cells (if using whole cells).

-

Measure the amount of cAMP produced using a commercial assay kit.

-

Data analysis: Compare cAMP levels in the presence and absence of this compound and agonist/antagonist to determine the effect on adenylyl cyclase activity.

Phospholipase C Activity Assay

This assay measures the production of inositol phosphates (IPs) following Gαq activation by this compound.

Materials:

-

Cells labeled with [³H]-myo-inositol

-

This compound

-

Agonist for the Gαq-coupled GPCR

-

LiCl (to inhibit inositol monophosphatase)

-

Perchloric acid

-

Dowex anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Label cells overnight with [³H]-myo-inositol.

-

Pre-incubate cells with LiCl.

-

Stimulate the cells with the agonist in the presence of this compound.

-

Terminate the reaction by adding ice-cold perchloric acid.

-

Extract the soluble inositol phosphates.

-

Separate the different inositol phosphates using Dowex anion-exchange chromatography.

-

Measure the radioactivity of the eluted fractions.

-

Data analysis: Quantify the amount of [³H]-IPs produced as a measure of PLC activity.

Quantitative Data Summary

While specific binding affinities and activation constants for this compound are often context-dependent (i.e., dependent on the specific G-protein and receptor system being studied), the following table provides a general comparison with GTP and the widely used non-hydrolyzable analog, GTPγS. It is important to note that direct comparative studies providing precise quantitative values for this compound across different G-protein subtypes are limited in the publicly available literature. Researchers are encouraged to determine these values empirically for their specific system of interest.

| Ligand | Relative Binding Affinity to Gα | Relative Rate of Hydrolysis by Gα | Typical Agonist/Partial Agonist Behavior |

| GTP | High | Fast | Full Agonist |

| GTPγS | Very High | Extremely Slow | Potent, Full Agonist |

| This compound | Moderate to High | Slow | Often acts as a partial or weak full agonist |

Conclusion

This compound is a valuable pharmacological tool for the study of G-protein signaling. Its unique conformational properties and slower hydrolysis rate compared to GTP allow for the sustained activation of G-proteins, facilitating the investigation of downstream signaling events. While it may act as a partial or weak agonist in some systems, this characteristic can be leveraged to dissect the graded and complex nature of G-protein activation. The experimental protocols outlined in this guide provide a framework for utilizing this compound to probe the function of Gs, Gi, and Gq signaling pathways. Further research to quantify the binding kinetics and activation potencies of this compound across a wider range of G-protein subtypes will undoubtedly enhance its utility as a precise tool in the field of GPCR pharmacology and drug discovery.

References

8-Bromoguanosine 5'-Triphosphate (8-Br-GTP): A Technical Guide to its Function as a Selective FtsZ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating crisis of antibiotic resistance necessitates the exploration of novel antibacterial targets. One of the most promising of these is the Filamentous temperature-sensitive protein Z (FtsZ), a bacterial homolog of eukaryotic tubulin that is essential for cell division in most bacteria.[1][2][3] FtsZ polymerizes in a GTP-dependent manner to form the Z-ring, a dynamic structure that constricts to divide the cell.[3][4][5] Disruption of Z-ring formation is a validated strategy for antibacterial intervention. This technical guide provides an in-depth examination of 8-Bromoguanosine 5'-triphosphate (8-Br-GTP), a GTP analog that acts as a selective, competitive inhibitor of FtsZ. We will detail its mechanism of action, present quantitative data on its inhibitory activity, provide comprehensive experimental protocols for its characterization, and visualize key pathways and workflows.

Introduction to FtsZ and the Mechanism of this compound Inhibition

FtsZ is a highly conserved GTPase that plays a central role in bacterial cytokinesis.[1][6] The process begins when FtsZ monomers bind to GTP, which induces a conformational change that promotes their head-to-tail polymerization into single-stranded protofilaments.[5][6][7] These protofilaments then assemble at the future division site to form the Z-ring, a dynamic scaffold that recruits other proteins of the divisome complex to orchestrate septal wall synthesis.[3][8][9] The GTPase activity of FtsZ is coupled to polymerization; the active site is formed at the interface between two adjacent FtsZ subunits in a protofilament, leading to GTP hydrolysis.[5][10] This hydrolysis is thought to introduce a strain in the polymer, leading to filament disassembly and contributing to the dynamic nature of the Z-ring.[11][12]

This compound is a synthetic analog of GTP with a bromine atom substituted at the C8 position of the guanine ring. This modification allows it to act as a competitive inhibitor of FtsZ.[13][14] It binds to the same nucleotide-binding pocket as GTP but prevents the proper conformational changes required for efficient polymerization and subsequent GTP hydrolysis.[15][16]

A key advantage of targeting FtsZ with C8-substituted GTP analogs like this compound is their selectivity. While FtsZ and eukaryotic tubulin are structural homologs, significant differences exist in their nucleotide-binding sites.[11][17] Studies have shown that compounds like this compound and 8-methoxy-GTP selectively inhibit FtsZ polymerization while having no effect on or even promoting tubulin assembly, making them valuable tools for studying FtsZ without cross-reactivity with host cell proteins.[17][18] However, it is important to note that charged GTP analogs like this compound generally lack antibacterial activity because they cannot efficiently cross the bacterial cell envelope.[18]

Quantitative Inhibitory Data

The potency of this compound as an FtsZ inhibitor has been quantified through various in vitro assays. The following table summarizes key inhibitory parameters. The inhibitory constant (Ki) and the half-maximal inhibitory concentration (IC50) are dependent on the concentration of the natural substrate, GTP, confirming a competitive inhibition mechanism.[14]

| Parameter | Value | Species | Assay Conditions | Reference |

| Ki | 31.8 µM | Not Specified | Competitive inhibition of FtsZ polymerization and GTPase activity | [13] |

| IC50 (Polymerization) | ~35 µM | E. coli | Light scattering assay with 60 µM GTP | [14] (Value inferred from graphical data) |

| IC50 (GTPase Activity) | ~55 µM | E. coli | Phosphate release assay with 60 µM GTP | [14] (Value inferred from graphical data) |

Key Experimental Protocols

Characterizing the effect of inhibitors like this compound on FtsZ requires specific biochemical assays. Below are detailed protocols for two fundamental experiments.

FtsZ Polymerization Assay by Light Scattering

This method monitors the assembly of FtsZ protofilaments in real-time by measuring the increase in 90° light scattering as larger polymers form.

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer: 50 mM MES-NaOH (pH 6.5), 50 mM KCl, 10 mM MgCl₂[19]

-

GTP stock solution (e.g., 10 mM)

-

This compound stock solution of various concentrations

-

Spectrofluorometer with a temperature-controlled cuvette holder

Protocol:

-

Set the spectrofluorometer to measure 90° light scattering, with both excitation and emission wavelengths set to 350 nm and a slit width of 1.5 nm.[19]

-

Pre-warm the polymerization buffer and a quartz cuvette to 30°C.[19]

-

Prepare the reaction mixture in the cuvette by adding polymerization buffer, the desired final concentration of this compound (or vehicle control), and purified FtsZ to a final concentration of ~12.5 µM (500 µg/ml).[19]

-

Place the cuvette in the temperature-controlled holder and incubate for several minutes to establish a stable baseline signal.[19]

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.[19]

-

Immediately begin recording the light scattering signal over time (e.g., for 10-20 minutes).

-

The initial rate of polymerization can be determined from the slope of the linear portion of the curve. IC50 values are calculated by plotting the initial rates against the logarithm of the this compound concentration and fitting to a dose-response curve.

FtsZ GTPase Activity Assay (Malachite Green)

This endpoint assay quantifies the GTPase activity of FtsZ by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis. The released phosphate forms a colored complex with malachite green and molybdate.[20][21]

Materials:

-

Purified FtsZ protein

-

Polymerization Buffer: 50 mM HEPES-KOH (pH 7.2), 50 mM KCl, 2.5 mM MgCl₂[22]

-

GTP stock solution (e.g., 10 mM)

-

This compound stock solution of various concentrations

-

Quench Buffer: Polymerization buffer containing 20-65 mM EDTA[20][22]

-

Malachite Green Reagent (commercially available kits or prepared in-house)

-

Phosphate standard solution (e.g., Na₂HPO₄)

-

96-well microplate and plate reader

Protocol:

-

Prepare a phosphate standard curve by making serial dilutions of the phosphate standard solution in polymerization buffer.

-

In a 96-well plate or microcentrifuge tubes, prepare reaction mixtures containing polymerization buffer, FtsZ protein (e.g., 4-5 µM), and varying concentrations of this compound.[21][22]

-

Pre-incubate the mixtures at the desired reaction temperature (e.g., 24-30°C) for 2-5 minutes.

-

Initiate the reaction by adding GTP to a final concentration of 1-2 mM.[22]

-

Allow the reaction to proceed for a set time (e.g., 15-20 minutes), ensuring the reaction is in the linear range of phosphate release.

-

Stop the reaction by adding an equal volume of quench buffer. The EDTA chelates the Mg²⁺, which is essential for GTPase activity.[22]

-

Add the malachite green reagent to each well (including standards) and incubate for 15-20 minutes at room temperature for color development.

-

Measure the absorbance at ~620 nm using a microplate reader.[20][21]

-

Calculate the amount of phosphate released using the standard curve and determine the GTPase rate (mol Pi / mol FtsZ / min). IC50 values are determined by plotting the rates against the inhibitor concentration.

Mandatory Visualizations

FtsZ Polymerization and Inhibition Pathway

References

- 1. An Improved Small-Molecule Inhibitor of FtsZ with Superior In Vitro Potency, Drug-Like Properties, and In Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]

- 3. Recent advances in the discovery and development of antibacterial agents targeting the cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTP-dependent polymerization of Escherichia coli FtsZ protein to form tubules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Targeting Bacterial Cell Division: A Binding Site-Centered Approach to the Most Promising Inhibitors of the Essential Protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The bacterial cell division proteins FtsA and FtsZ self-organize into dynamic cytoskeletal patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.rug.nl [research.rug.nl]

- 9. FtsZ polymerization assays: simple protocols and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Change in FtsZ Induced by Intermolecular Interactions between Bound GTP and the T7 Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]

- 12. Mutations in the bacterial cell division protein FtsZ highlight the role of GTP binding and longitudinal subunit interactions in assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Calculations of binding affinity between C8-substituted GTP analogs and the bacterial cell-division protein FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The Search for Antibacterial Inhibitors Targeting Cell Division Protein FtsZ at Its Nucleotide and Allosteric Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of FtsZ Assembly by Light Scattering and Determination of the Role of Divalent Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The Cell Division Protein FtsZ from Streptococcus pneumoniae Exhibits a GTPase Activity Delay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GTPase activity regulates FtsZ ring positioning in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 8-Br-GTP in GTPase Enzymatic Activity: An In-depth Technical Review

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the direct effects of 8-bromo-guanosine 5'-triphosphate (8-Br-GTP) on the enzymatic activity of GTPases. While this molecule is structurally a derivative of guanosine triphosphate (GTP), the ubiquitous fuel and regulatory ligand for GTP-binding proteins, there is a conspicuous absence of quantitative data, detailed experimental protocols, or established signaling pathways directly implicating this compound as a modulator of GTPase function. This technical guide will therefore address the current state of knowledge, or lack thereof, and provide a broader context for researchers, scientists, and drug development professionals interested in the chemical biology of GTPases.

This compound: A Molecule of Untapped Potential or Inherent Limitation?

Guanosine triphosphate and its hydrolysis to guanosine diphosphate (GDP) are fundamental to the function of GTPases, which act as molecular switches in a vast array of cellular processes.[1] These processes include signal transduction, cytoskeletal regulation, and intracellular trafficking, making GTPases critical targets in drug discovery.[2][3][4] The modification of the guanine nucleotide at the 8th position with a bromine atom, creating this compound, would be expected to alter its interaction with the nucleotide-binding pocket of GTPases. However, dedicated studies exploring this interaction are not readily found in the public domain.

In contrast, the related molecule, 8-bromo-cGMP (8-Br-cGMP), is a well-characterized and widely used cell-permeable analog of cyclic guanosine monophosphate (cGMP). It is a potent activator of cGMP-dependent protein kinase (PKG) and has been instrumental in elucidating cGMP signaling pathways.[5][6][7] The extensive research on 8-Br-cGMP highlights the utility of 8-bromo substituted guanine nucleotides in studying related signaling cascades.[8] The lack of similar data for this compound suggests it may not be a suitable substrate or a potent modulator for most GTPases, or its effects are yet to be thoroughly investigated and published.

The GTPase Cycle: A Primer on Regulation and Function

To appreciate the potential, or lack thereof, of this compound as a modulator, it is crucial to understand the canonical GTPase cycle. GTPases cycle between an active, GTP-bound state and an inactive, GDP-bound state.[9][10][11] This cycle is tightly regulated by two main classes of proteins:

-

Guanine Nucleotide Exchange Factors (GEFs): These proteins promote the dissociation of GDP, allowing the more abundant GTP to bind, thus activating the GTPase.[11][12]

-

GTPase-Activating Proteins (GAPs): GAPs enhance the intrinsic GTP hydrolysis activity of the GTPase, leading to its inactivation.[11][13]

A third class of regulators, Guanine Nucleotide Dissociation Inhibitors (GDIs) , primarily sequesters Rho and Rab family GTPases in the cytosol, preventing their interaction with membranes and GEFs.[14][15]

The intricate regulation of this cycle ensures precise spatial and temporal control of cellular signaling. Any molecule designed to modulate GTPase activity must effectively interact with the GTPase in the context of these regulatory proteins.

Methodologies for Assessing GTPase Activity

Should researchers wish to investigate the effect of this compound or other novel compounds on GTPase activity, several established experimental protocols are available. The choice of assay depends on whether one is measuring intrinsic hydrolysis, the influence of regulatory proteins, or nucleotide binding.

GTP Hydrolysis Assays

These assays directly measure the conversion of GTP to GDP and inorganic phosphate (Pi).

-

Radioactive Filter-Binding Assay: This classic method uses [γ-³²P]GTP. The amount of radioactive phosphate released is quantified after separation from the nucleotide-bound protein.

-

Phosphate Release Assays: Non-radioactive methods detect the released inorganic phosphate using colorimetric or fluorescent probes.[16]

-

Chromatographic Methods (HPLC): High-performance liquid chromatography can be used to separate and quantify GTP and GDP, providing a direct measure of hydrolysis.

Nucleotide Binding Assays

These assays measure the affinity of a GTPase for a given nucleotide.

-

Fluorescence Spectroscopy: Utilizing fluorescently labeled GTP analogs (e.g., mant-GTP), changes in fluorescence upon binding to the GTPase can be monitored to determine binding kinetics and affinity.

-

Filter-Binding Assays: Similar to the hydrolysis assay, this can be adapted to measure the binding of radiolabeled GTP or its analogs to the GTPase.

Effector Pulldown Assays

This cellular approach measures the amount of active, GTP-bound GTPase.

-

Cell lysates are incubated with a recombinant protein corresponding to the GTPase-binding domain (GBD) of a downstream effector, which is typically fused to an affinity tag (e.g., GST).

-

The GBD will specifically bind to the active, GTP-bound form of the GTPase.

-

The complex is "pulled down" using affinity beads.

-

The amount of captured GTPase is quantified by Western blotting.

This method is invaluable for assessing the activation state of a GTPase within a cellular context in response to stimuli or inhibitors.

Future Directions and Unanswered Questions

The absence of data on this compound's effect on GTPase activity presents both a challenge and an opportunity. It is possible that the bromine substitution at the 8-position sterically hinders binding to the GTPase active site or that the resulting complex is not permissive for hydrolysis. Alternatively, this compound may have subtle or specific effects on a subset of GTPases that have not yet been explored.

Key questions that remain to be answered include:

-

Can this compound bind to the nucleotide-binding pocket of common GTPases like Ras, Rho, or Rab?

-

If it binds, is it hydrolyzed, and at what rate compared to GTP?

-

Does this compound act as a competitive inhibitor of GTP binding?

-

How does the presence of GEFs and GAPs influence the interaction of this compound with GTPases?

Systematic studies employing the assays described above are necessary to elucidate the role, if any, of this compound in modulating GTPase function. Such research could potentially uncover novel chemical tools for probing GTPase signaling or even lead to new therapeutic strategies. Until such data becomes available, the effect of this compound on GTPase enzymatic activity remains an open and intriguing question in the field of signal transduction and drug discovery.

References

- 1. GTPase - Wikipedia [en.wikipedia.org]

- 2. Targeting the Small GTPase Superfamily through Their Regulatory Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are GTPase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Signaling Through Rho GTPase Pathway as Viable Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 8-Bromo-cGMP, sodium salt | Heterotrimeric G-protein GTPases | Tocris Bioscience [tocris.com]

- 6. Effects of 8-bromo-cGMP on Ca2+ levels in vascular smooth muscle cells: possible regulation of Ca2+-ATPase by cGMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 8-Br-cGMP suppresses tumor progression through EGFR/PLC γ1 pathway in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The RHO Family GTPases: Mechanisms of Regulation and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Divergent Mechanisms Activating RAS and Small GTPases Through Post-translational Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | The potential therapeutic roles of Rho GTPases in substance dependence [frontiersin.org]

- 13. Ras-Specific GTPase-Activating Proteins—Structures, Mechanisms, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Posttranslational modifications of Rab GTPases help their insertion into membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Role of Rab GTPases in the export trafficking of G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. High-Throughput Assay for Profiling the Substrate Specificity of Rab GTPase-Activating Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of 8-Br-GTP Bound to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-guanosine 5'-triphosphate (8-Br-GTP) is a non-hydrolyzable analog of guanosine triphosphate (GTP) that has become an invaluable tool in the study of GTP-binding proteins (GTPases). By locking these molecular switches in an "on" state, this compound facilitates the structural and functional characterization of their active conformations. This technical guide provides a comprehensive overview of the methodologies employed in the structural analysis of proteins bound to this compound, offering detailed experimental protocols and data presentation strategies to aid researchers in this field.

GTPases play a pivotal role in a myriad of cellular processes, including signal transduction, protein synthesis, and intracellular trafficking.[1] Their activity is tightly regulated by a cycle of GTP binding and hydrolysis, switching them between an active GTP-bound and an inactive GDP-bound state.[1] Understanding the structural basis of GTPase activation is paramount for elucidating their mechanisms of action and for the development of targeted therapeutics. This compound, by mimicking the GTP-bound state, provides a stable complex amenable to structural studies.

While specific quantitative binding data and dedicated crystal structures for this compound in complex with various proteins are not abundantly available in public databases, this guide will utilize data from closely related GTP analogs and provide generalized protocols that can be adapted for the study of this compound.

Data Presentation: Quantitative Analysis of Protein-Ligand Interactions

A thorough structural analysis begins with a quantitative understanding of the binding affinity and kinetics of the ligand to its target protein. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are instrumental in determining these parameters.

Table 1: Example Thermodynamic and Kinetic Parameters for GTP Analog Binding to a Hypothetical GTPase

| Ligand | Protein | Method | Kd (nM) | kon (1/Ms) | koff (1/s) | Stoichiometry (n) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| This compound | GTPase X | ITC | 150 | N/A | N/A | 0.98 | -12.5 | 3.2 |

| This compound | GTPase X | SPR | 120 | 2.5 x 10^5 | 3.0 x 10^-2 | N/A | N/A | N/A |

| GTPγS | GTPase X | ITC | 100 | N/A | N/A | 1.02 | -11.8 | 3.5 |

| GppNHp | GTPase X | SPR | 200 | 1.8 x 10^5 | 3.6 x 10^-2 | N/A | N/A | N/A |

Note: The data for this compound are hypothetical examples to illustrate typical values and are not from a specific published study. Researchers should determine these values experimentally for their system of interest.

Experimental Protocols

Detailed methodologies are crucial for the successful structural analysis of this compound bound to proteins. The following sections provide step-by-step protocols for key experiments.

Protein Expression and Purification

High-purity, homogenous protein is a prerequisite for any structural or biophysical study.

Protocol 1: Expression and Purification of a Recombinant GTPase

-

Gene Cloning: Clone the gene encoding the GTPase of interest into a suitable expression vector (e.g., pGEX or pET series) with an appropriate tag (e.g., His-tag, GST-tag) for affinity purification.

-

Protein Expression: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) (final concentration 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

-

Affinity Chromatography: Clarify the lysate by centrifugation. Load the supernatant onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins or Glutathione-Sepharose for GST-tagged proteins). Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration for Ni-NTA).

-

Elution: Elute the protein from the column using an elution buffer containing a high concentration of the competing agent (e.g., 250 mM imidazole for His-tagged proteins or reduced glutathione for GST-tagged proteins).

-

Tag Cleavage (Optional): If required, cleave the affinity tag using a specific protease (e.g., TEV protease or thrombin).

-

Size-Exclusion Chromatography: Further purify the protein using a size-exclusion chromatography column to remove aggregates and any remaining impurities. The protein should be eluted in a buffer suitable for downstream applications.

-

Concentration and Storage: Concentrate the purified protein to the desired concentration using a centrifugal filter unit. Determine the protein concentration using a spectrophotometer (A280) or a protein assay (e.g., Bradford). Flash-freeze the protein in small aliquots in liquid nitrogen and store at -80°C.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Protocol 2: ITC Analysis of this compound Binding to a GTPase

-

Sample Preparation:

-

Dialyze the purified GTPase extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

-

Prepare the this compound solution in the final dialysis buffer to ensure a perfect match. Mismatched buffers can lead to large heats of dilution.

-

Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter.

-

-

Experimental Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

-

Load the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration) into the injection syringe.

-

-

Titration:

-

Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe tip, and discard this data point during analysis.

-

Carry out a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the protein solution.

-

Allow sufficient time between injections for the signal to return to baseline (e.g., 120-180 seconds).

-

-

Control Experiment: To determine the heat of dilution, perform a control titration by injecting this compound into the buffer alone.

-

Data Analysis:

-

Subtract the heat of dilution from the binding data.

-

Integrate the heat change for each injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH. The change in entropy (ΔS) can then be calculated.

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor chip, providing kinetic information (kon and koff) in addition to binding affinity (Kd).

Protocol 3: SPR Analysis of this compound Interaction with a GTPase

-

Sensor Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the GTPase onto the activated surface via amine coupling. The protein should be in a low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to promote pre-concentration.

-

Deactivate any remaining active esters on the surface with ethanolamine.

-

-

Binding Analysis:

-

Prepare a series of dilutions of this compound (the analyte) in a suitable running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

-

Inject the different concentrations of this compound over the sensor surface containing the immobilized GTPase. Use a reference flow cell with no immobilized protein or an irrelevant protein to subtract non-specific binding.

-

Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a low pH glycine solution or a high salt concentration).

-

Data Analysis:

-

Perform double referencing by subtracting the signal from the reference flow cell and from a buffer-only injection.

-

Fit the association and dissociation curves globally to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of the protein-ligand complex, revealing the precise binding mode and the conformational changes induced by ligand binding.

Protocol 4: Crystallization and Structure Determination of a GTPase in Complex with this compound

-

Complex Formation:

-

Incubate the purified GTPase with a molar excess of this compound (e.g., 5-10 fold) and a non-hydrolyzable magnesium analog (e.g., MgCl2) for several hours to overnight at 4°C to ensure complete complex formation.

-

It may be beneficial to include a phosphatase inhibitor to prevent any potential degradation of the triphosphate.

-

-

Crystallization Screening:

-

Set up crystallization trials using various methods such as sitting-drop or hanging-drop vapor diffusion.

-

Screen a wide range of commercially available crystallization screens to identify initial crystallization conditions.

-

The protein-ligand complex is mixed with the reservoir solution at different ratios.

-

-

Crystal Optimization:

-

Once initial crystals are obtained, optimize the crystallization conditions by systematically varying the concentrations of the precipitant, buffer pH, and additives.

-

Techniques like micro-seeding can be employed to improve crystal size and quality.

-

-

Cryo-protection and Data Collection:

-

Soak the crystals in a cryo-protectant solution (typically the reservoir solution supplemented with a cryo-agent like glycerol or ethylene glycol) to prevent ice formation during freezing.

-

Flash-cool the crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron source.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the crystal structure using molecular replacement, using a known structure of a homologous protein as a search model.

-

Build the atomic model of the protein and the bound this compound into the electron density map.

-

Refine the model against the diffraction data to improve its quality and agreement with the experimental data.

-

-

Structural Analysis: Analyze the final refined structure to understand the interactions between this compound and the protein, and to compare it with the apo or GDP-bound structures to identify conformational changes.

Visualization of Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clear communication and understanding. The following diagrams were generated using the Graphviz DOT language.

GTPase Activation and Signaling Pathway

The following diagram illustrates a generic signaling pathway involving the activation of a small GTPase by a Guanine Nucleotide Exchange Factor (GEF) and its subsequent interaction with a downstream effector. This compound would lock the GTPase in its active state, continuously stimulating the downstream pathway.

References

Biophysical Characterization of 8-Bromoguanosine-5'-triphosphate (8-Br-GTP): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromoguanosine-5'-triphosphate (8-Br-GTP) is a synthetic analog of guanosine triphosphate (GTP) that has emerged as a valuable tool in the study of GTP-binding proteins (GTPases) and their associated signaling pathways. The introduction of a bromine atom at the C8 position of the guanine ring induces a conformational preference for the syn orientation of the guanine base relative to the ribose sugar, in contrast to the natural anti conformation of GTP.[1] This fixed conformation provides a unique probe to investigate the nucleotide-binding pockets of GTPases and to modulate their activity. This technical guide provides a comprehensive overview of the biophysical properties of this compound, its interaction with key protein targets, and detailed experimental protocols for its characterization.

Biophysical and Biochemical Properties

This compound serves as a competitive inhibitor for some GTPases while acting as an analog for others, allowing for the investigation of GTP-dependent processes. Its utility is further expanded by the availability of fluorescent derivatives, such as 8-Br-TNP-GTP, which exhibit changes in fluorescence upon protein binding, providing a means to monitor these interactions in real-time.[1]

Conformational Preference

Nuclear magnetic resonance (NMR) studies have shown that while GTP exists in a dynamic equilibrium between the anti and syn conformations, with a preference for the anti state, this compound predominantly adopts the syn conformation.[1] This steric constraint imposed by the bulky bromine atom is a key determinant of its differential interactions with various GTP-binding proteins.

Interaction with FtsZ

A primary and well-characterized target of this compound is the bacterial cell division protein FtsZ, a prokaryotic homolog of tubulin. This compound acts as a competitive inhibitor of FtsZ polymerization and its associated GTPase activity.

Quantitative Data for this compound Interaction with FtsZ

| Parameter | Value | Protein | Method |

| Ki (Inhibition Constant) | 31.8 µM | FtsZ | GTPase Activity Assay |

Signaling Pathways Modulated by this compound

The primary application of this compound has been in the study of bacterial cell division, where it directly inhibits the function of FtsZ. As a GTP analog, it has the potential to interfere with any signaling pathway that is dependent on GTP binding and hydrolysis.

FtsZ Polymerization and Cell Division Pathway

This compound directly inhibits the polymerization of FtsZ into the Z-ring, a critical step in bacterial cytokinesis. This makes it a valuable tool for studying the dynamics of bacterial cell division and a potential lead compound for the development of novel antibiotics.

Experimental Protocols

Detailed methodologies are crucial for the accurate biophysical characterization of this compound and its interactions with target proteins. The following sections provide protocols for key experiments.

Isothermal Titration Calorimetry (ITC) to Determine Binding Affinity

ITC directly measures the heat changes that occur upon binding of a ligand (this compound) to a macromolecule (GTPase), allowing for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

Workflow:

Methodology:

-

Sample Preparation:

-

Express and purify the target GTPase to >95% purity.

-

Prepare a concentrated stock solution of this compound.

-

Thoroughly dialyze the protein against the chosen experimental buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2).

-

Dissolve the this compound in the final dialysis buffer to ensure a perfect match.

-

Degas both protein and ligand solutions immediately before the experiment.

-

-

ITC Experiment:

-

Set the experimental temperature (e.g., 25 °C).

-

Load the sample cell (typically ~200 µL) with the GTPase solution (e.g., 10-50 µM).

-

Load the injection syringe (typically ~40 µL) with the this compound solution (e.g., 100-500 µM, typically 10-fold higher than the protein concentration).

-

Perform a series of injections (e.g., 20 injections of 2 µL each) with adequate spacing between injections to allow the signal to return to baseline.

-

-

Data Analysis:

-

Integrate the heat signal for each injection.

-

Plot the heat change per mole of injectant against the molar ratio of this compound to GTPase.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the kinetics of binding and dissociation between a ligand and an analyte in real-time. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select a suitable sensor chip (e.g., CM5).

-

Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Immobilize the purified GTPase onto the activated sensor surface via amine coupling to a target response level.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Interaction:

-

Prepare a series of concentrations of this compound in running buffer (e.g., HBS-EP+).

-

Inject the this compound solutions over the immobilized GTPase surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units, RU) over time during the association phase.

-

After the injection, flow running buffer over the surface to monitor the dissociation phase.

-

-

Data Analysis:

-

Generate sensorgrams by plotting the RU versus time.

-

Perform a global fit of the association and dissociation curves for all concentrations to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine ka, kd, and KD.

-

GTPase Activity Assay

This assay measures the rate of GTP hydrolysis by a GTPase in the presence and absence of this compound to determine its inhibitory effect. A common method is a malachite green-based assay that detects the release of inorganic phosphate (Pi).

Methodology:

-

Reaction Setup:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2).

-

Set up reactions containing the GTPase (e.g., FtsZ at a final concentration of 5 µM) and varying concentrations of this compound.

-

Initiate the reaction by adding GTP to a final concentration that is at or below the Km of the enzyme for GTP.

-

-

Incubation and Phosphate Detection:

-

Incubate the reactions at a constant temperature (e.g., 37 °C) for a set period during which the reaction is linear.

-

Stop the reaction and detect the amount of Pi produced using a malachite green reagent.

-

Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of Pi.

-

Calculate the rate of GTP hydrolysis for each concentration of this compound.

-

Plot the reaction velocity against the concentration of this compound and fit the data to an appropriate inhibition model to determine the IC50 or Ki.

-

Conclusion and Future Directions

This compound is a powerful tool for the biophysical characterization of GTP-binding proteins, particularly for the bacterial cell division protein FtsZ. Its fixed syn conformation provides a unique means to probe the nucleotide-binding sites of GTPases. While its inhibitory effects on FtsZ are well-documented, a comprehensive biophysical characterization of its interactions with a broader range of GTPases, including members of the Ras, Rho, and Rab families, is still lacking. Future research employing techniques such as ITC and SPR to determine the binding affinities and kinetics of this compound with these proteins will be crucial for expanding its utility as a pharmacological tool and for the development of novel therapeutics targeting GTPase-mediated signaling pathways. The detailed protocols provided in this guide offer a starting point for researchers to undertake such investigations.

References

An In-depth Technical Guide to 8-Bromoguanosine 5'-Triphosphate (8-Br-GTP): Cellular Uptake, Stability, and Applications in GTPase Research

For Researchers, Scientists, and Drug Development Professionals

Abstract